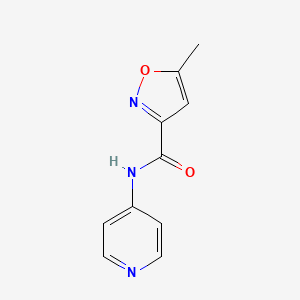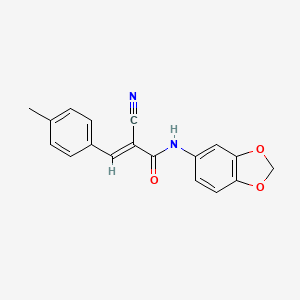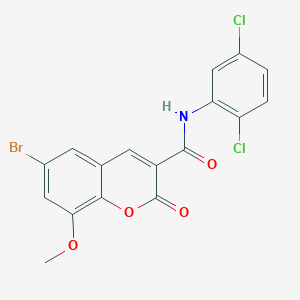
5-methyl-N-4-pyridinyl-3-isoxazolecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-methyl-N-4-pyridinyl-3-isoxazolecarboxamide and its derivatives involves strategic approaches, such as domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate. This process provides a convenient scaffold for the generation of highly functionalised 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).
Molecular Structure Analysis
The molecular structure of 5-methyl-N-4-pyridinyl-3-isoxazolecarboxamide is characterized by specific functional groups attached to its isoxazole and pyridine rings. The arrangement of these groups plays a crucial role in its chemical behavior and interactions. Notably, studies have focused on the synthesis and characterization of related compounds, providing insights into the structural aspects of such molecules (Davoodnia, Roshani, Malaeke, & Bakavoli, 2008).
Chemical Reactions and Properties
Chemical reactions involving 5-methyl-N-4-pyridinyl-3-isoxazolecarboxamide encompass various functionalization and cycloaddition processes. These reactions are pivotal in modifying the compound to enhance its properties or to create novel derivatives with potential biological activities. Experimental and theoretical studies on functionalization reactions have elucidated mechanisms and outcomes that significantly contribute to the compound's versatility in chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005).
Physical Properties Analysis
The physical properties of 5-methyl-N-4-pyridinyl-3-isoxazolecarboxamide, such as solubility, melting point, and crystal structure, are determined by its molecular composition and arrangement. These properties are essential for understanding its behavior in different environments and for its application in various chemical processes. Studies on similar compounds provide valuable information on the crystalline structure and physical characteristics (Anuradha et al., 2014).
Chemical Properties Analysis
The chemical properties of 5-methyl-N-4-pyridinyl-3-isoxazolecarboxamide, including its reactivity with other chemical entities, stability under various conditions, and potential for chemical transformations, are crucial for its application in synthesis and drug development. The compound's interactions and reactivity patterns are significant for designing synthetic pathways and understanding its mechanism of action in biological systems (Patterson, Cheung, & Ernest, 1992).
Applications De Recherche Scientifique
Regulation of Gene Expression
Small molecules that target specific DNA sequences can control gene expression. This is exemplified by synthetic polyamides containing N-methylimidazole and N-methylpyrrole amino acids, which have an affinity and specificity for DNA comparable to naturally occurring DNA-binding proteins. These compounds demonstrate the potential to inhibit the transcription of specific genes by interfering with the transcription factor TFIIIA binding site, impacting 5S RNA gene expression in Xenopus kidney cells, suggesting their applicability in gene regulation studies (Gottesfeld et al., 1997).
DNA Binding Properties
Pyrrole−imidazole polyamides showcase the ability to recognize specific DNA sequences within the minor groove of double-stranded DNA. These compounds, due to their high specificity and affinity, demonstrate the capability to modulate gene expression by targeting unique DNA sequences, broadening the scope for designing molecules with precise DNA-binding properties (Swalley et al., 1996).
Synthesis of Novel Compounds
Research has led to the development of various synthetic routes and reactions to create novel compounds, such as the transformation of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides through reactions with diamines, showcasing the chemical versatility and potential for creating new molecules with specific functions or activities (Yıldırım et al., 2005).
Antibacterial Activity
Certain pyrazolopyridine derivatives have been identified to possess moderate to good antibacterial activity against various Gram-negative and Gram-positive bacteria, highlighting their potential as leads for developing new antibacterial agents (Panda et al., 2011).
Propriétés
IUPAC Name |
5-methyl-N-pyridin-4-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-6-9(13-15-7)10(14)12-8-2-4-11-5-3-8/h2-6H,1H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVCXVNIUATDOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-acetylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea](/img/structure/B4625750.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4625755.png)
![N-(2-methyl-4-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)-2-furamide](/img/structure/B4625763.png)

![3-cyclohexyl-6-ethyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B4625773.png)

![N-bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)-1-piperazinecarbothioamide](/img/structure/B4625784.png)
![5-[(2-pyrimidinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4625798.png)
![N-(2,5-dioxo-1-pyrrolidinyl)-4-nitro-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4625801.png)
![4-[4-(benzyloxy)-3-bromobenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4625809.png)
![4-[benzyl(methylsulfonyl)amino]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4625818.png)
![ethyl {2-[({[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4625827.png)
![N-[1-(1-adamantyl)propyl]-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B4625841.png)
![2,4-dichloro-N-(4-chloro-2-{[(3-nitrophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4625850.png)